molecular formula C23H22ClN3O2S B6360739 4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene CAS No. 1022475-06-4

4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene

Cat. No. B6360739
CAS RN: 1022475-06-4
M. Wt: 440.0 g/mol
InChI Key: JIIBNLJXIQBMRW-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene, also known as 4-Chloro-N-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene, is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool in laboratory experiments.

Scientific Research Applications

4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene has a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of various compounds, as well as to identify potential drug targets. Additionally, this compound has been used to study the mechanisms of action of various drugs, as well as to identify potential drug-drug interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound has been found to interact with certain receptors, such as the serotonin receptor, which may be involved in its effects.
Biochemical and Physiological Effects
This compound((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene has been found to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound has been found to interact with certain receptors, such as the serotonin receptor, which may be involved in its effects.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene in laboratory experiments has a variety of advantages and limitations. One advantage is that this compound is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool in laboratory experiments. However, this compound can be toxic at high concentrations, and its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene in scientific research. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects. Additionally, this compound could be used to study the biochemical and physiological effects of other compounds, as well as to identify potential drug targets. Finally, this compound could be used to further investigate potential drug-drug interactions, as well as to develop new drugs.

Synthesis Methods

4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-1-methylbenzene-1-sulfonamide and 4-nitrophenyl-4-phenylpiperazine in aqueous acetic acid, which yields the desired product. The second step involves the reaction of the product with chloroform, which yields the final product. The overall yield of the synthesis is approximately 75%.

properties

IUPAC Name

1-[(4-chlorophenyl)sulfanyl-(4-nitrophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c24-19-8-12-22(13-9-19)30-23(18-6-10-21(11-7-18)27(28)29)26-16-14-25(15-17-26)20-4-2-1-3-5-20/h1-13,23H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIBNLJXIQBMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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